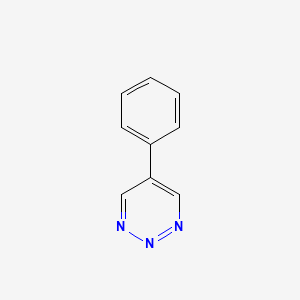

5-Phenyl-1,2,3-triazine

概要

説明

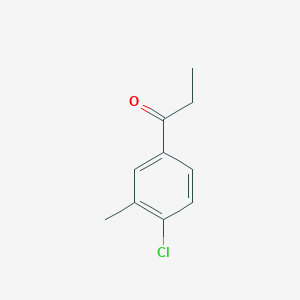

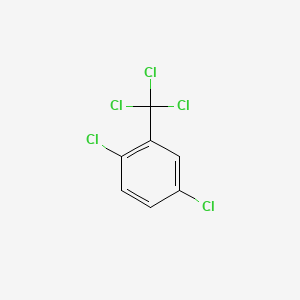

5-Phenyl-1,2,3-triazine is a phenyl triazine derivative . It exhibits electronic and nonlinear optical properties . The molecule as a whole has an almost planar conformation .

Synthesis Analysis

5-Phenyl-1,2,3-triazine can be prepared from 4-bromopyrazole . It undergoes Diels-Alder reaction with ketene acetal . A general synthesis of 1,2,3,5-tetrazines is disclosed . A first study of substituent effects on their cycloaddition reactivity, mode, and regioselectivity provide the foundation for future use .Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

5-Phenyl-1,2,3-triazine undergoes Diels-Alder reaction with ketene acetal . The following 1,2,3-triazine was reported by Boger and coworkers to undergo an Inverse Electron Demand Diels-Alder with electron-rich dienophiles to afford nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

5-Phenyl-1,2,3-triazine has a molecular weight of 157.17 . It is in the form of flakes and has a melting point of 141-146 °C . It should be stored at a temperature of -20°C .科学的研究の応用

Electronic and Nonlinear Optical Properties

5-Phenyl-1,2,3-triazine is a phenyl triazine derivative that exhibits electronic and nonlinear optical properties . It can be prepared from 4-bromopyrazole and undergoes Diels-Alder reaction with ketene acetal .

Inverse Electron Demand Diels-Alder Reactions

5-Phenyl-1,2,3-triazine has been reported to undergo an Inverse Electron Demand Diels-Alder with electron-rich dienophiles to afford nitrogen-containing heterocycles, more specifically pyrimidines and novel-substituted pyridines .

Nonlinear Optical Material

5-Phenyl-1,2,3-triazine has been used in the field of molecular nonlinear optics to search for nonlinear optical materials and to improve the NLO efficiency of known materials . It has been found that there is an increased second harmonic generation (SHG) efficiency with respect to urea indicating the existence of high molecular nonlinearity .

Biological Activities

The 1,3,5-triazine scaffold, which includes 5-Phenyl-1,2,3-triazine, has been extensively studied due to its wide range of biological activities, such as antiviral, antibacterial, antifungal, anti-inflammatory, anti-Alzheimer’s and especially anticancer properties .

Fluorescent Material

5-Phenyl-1,2,3-triazine has been used as a monomer to construct water gels. This physically cross-linked soft material exhibits blue fluorescence when excited under UV light . The polymer formation and intermolecular hydrogen bonding from the triazine part act as an aggregation-induced emission (AIE) mechanism .

Telecommunications and Data Storage

5-Phenyl-1,2,3-triazine has applications in telecommunications and optical data storage due to its nonlinear optical properties .

作用機序

Target of Action

5-Phenyl-1,2,3-triazine is a phenyl triazine derivative Triazine derivatives, including s-triazines, have been reported to target topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, nadp±dependent isocitrate dehydrogenases, and cyclin-dependent kinases in diverse signaling pathways .

Mode of Action

It’s known that 5-phenyl-1,2,3-triazine exhibits electronic and nonlinear optical properties . It can undergo an Inverse Electron Demand Diels-Alder reaction with electron-rich dienophiles to afford nitrogen-containing heterocycles .

Result of Action

It’s known that the compound exhibits electronic and nonlinear optical properties , which could potentially influence its interactions with biological targets.

Action Environment

It’s worth noting that the compound is stable at a storage temperature of -20°c .

Safety and Hazards

将来の方向性

The biological importance and structural diversity of N-heterocycles have attracted the attention of chemists and increased many folds in the last century . The triazine scaffold, which has a wide spectrum of biological functions, could be considered to be the most prominent of all heterocycles . This review work deals with the recent advances made in metal-mediated/catalyzed synthesis of triazine derivatives and therefore will assist chemists in comprehending the issues associated with the present methods as well as future prospects .

特性

IUPAC Name |

5-phenyltriazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-12-11-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQIXWSZPPOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566213 | |

| Record name | 5-Phenyl-1,2,3-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,2,3-triazine | |

CAS RN |

106636-96-8 | |

| Record name | 5-Phenyl-1,2,3-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3045341.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3045342.png)

![Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester](/img/structure/B3045359.png)